molecular formula C21H30N4O4S B2856644 N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2198450-74-5

N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide

Cat. No. B2856644
CAS RN: 2198450-74-5
M. Wt: 434.56
InChI Key: ZDVIFTJRJUDCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide, also known as N-[(4-cyclohexylmethyl-2-oxo-1,3-oxazolidin-5-yl)carbonyl]-4-(4-fluorophenyl)-L-phenylalanine ethyl ester, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide increases the levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other pathways. Additionally, it has been shown to have minimal side effects in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide. One area of interest is its potential as a treatment for chronic pain, which is a significant medical problem. Additionally, it may have potential as a treatment for other neurological disorders such as epilepsy, anxiety, and depression. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide involves the reaction of 4-(4-fluorophenyl)-L-phenylalanine ethyl ester with N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide(cyclohexylmethyl)chloroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with piperazine and the final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-[4-[4-[cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-3-20(26)22-18-11-9-17(10-12-18)21(27)24-13-15-25(16-14-24)30(28,29)23(2)19-7-5-4-6-8-19/h3,9-12,19H,1,4-8,13-16H2,2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVIFTJRJUDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{4-[cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl}phenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.